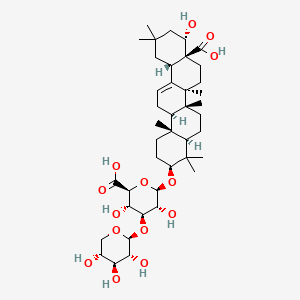
Scoparianoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Scoparianoside A, also known as this compound, is a useful research compound. Its molecular formula is C41H64O14 and its molecular weight is 780.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying Scoparianoside A from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. NMR (¹H, ¹³C) and LC-MS are critical for structural validation . Challenges include minimizing degradation during extraction, requiring controlled temperatures and inert atmospheres .
Q. How is the bioactivity of this compound assessed in preliminary pharmacological studies?
- Methodological Answer : Initial bioactivity screens use in vitro assays like enzyme inhibition (e.g., COX-2, α-glucosidase) or cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves and IC₅₀ values are calculated to quantify potency. Positive controls (e.g., aspirin for anti-inflammatory assays) ensure methodological validity .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : A combination of 1D/2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and glycosidic linkages. High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography may be used if crystals are obtainable .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be resolved?
- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., cell lines, solvent concentrations). Systematic replication under standardized protocols is critical. Meta-analyses of published data, coupled with in silico docking studies, can identify confounding variables (e.g., off-target effects) . Cross-disciplinary collaboration with pharmacologists and computational biologists enhances mechanistic clarity .
Q. What strategies optimize this compound’s stability in in vivo pharmacokinetic studies?
- Methodological Answer : Stability challenges (e.g., hydrolysis, oxidation) are addressed via prodrug formulations or nano-encapsulation (liposomes, PLGA nanoparticles). LC-MS/MS monitors metabolite profiles in plasma, while PK/PD modeling predicts bioavailability. Ethical considerations require adherence to animal welfare guidelines (e.g., 3R principles) .
Q. How should researchers design experiments to validate this compound’s selectivity in multi-target therapies?
- Methodological Answer : Use pathway-specific assays (e.g., RNA-seq for gene expression profiling) to differentiate primary targets from secondary interactions. Dose-escalation studies and CRISPR-Cas9 knockout models validate selectivity. Negative controls (e.g., siRNA silencing) reduce false positives .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound research?
- Methodological Answer : Non-linear regression models (e.g., log-logistic for IC₅₀) are standard. For multi-variable datasets, multivariate ANOVA or machine learning (PCA, random forests) identifies dose-response patterns. Replicates (n ≥ 3) and power analyses ensure statistical robustness .
Q. Methodological Guidelines
Eigenschaften
CAS-Nummer |
195971-46-1 |
|---|---|
Molekularformel |
C41H64O14 |
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,9S,12aS,14aR,14bR)-8a-carboxy-9-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64O14/c1-36(2)16-20-19-8-9-23-38(5)12-11-25(37(3,4)22(38)10-13-40(23,7)39(19,6)14-15-41(20,35(50)51)24(43)17-36)53-34-29(47)30(28(46)31(55-34)32(48)49)54-33-27(45)26(44)21(42)18-52-33/h8,20-31,33-34,42-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)/t20-,21+,22-,23+,24-,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
FOCJYVVPFHSVGZ-NETVJPFDSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C |
Synonyme |
3-O-beta-D-xylopyranosyl-(1-->3)-beta-D-glucopyranosiduronic acid-22alpha-hydroxy-oleanolic acid scoparianoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















